1-Amino-1-[2-(difluoromethoxy)phenyl]acetone
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Overview
Description
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenylacetone structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with receptor sites, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A structurally related compound with a phenyl group attached to an acetone moiety.
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone: A positional isomer with the difluoromethoxy group at the 4-position instead of the 2-position.
Uniqueness
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is unique due to the specific positioning of the difluoromethoxy group, which can influence its chemical reactivity and interactions with biological targets. This positional difference can result in distinct pharmacological and biochemical properties compared to its isomers and related compounds .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-5,9-10H,13H2,1H3 |
InChI Key |
IXHUTBOUWQKCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1OC(F)F)N |
Origin of Product |
United States |
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